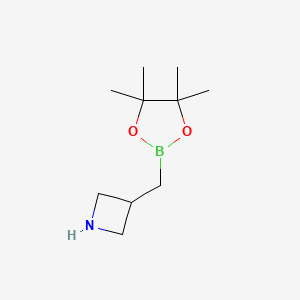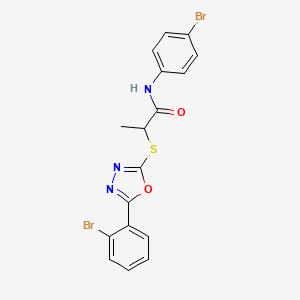![molecular formula C11H11N3O2S B11773416 methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)
methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is an organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The phenyl group attached to the triazole ring and the thioacetate moiety contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves the alkylation of 4-phenyl-5-phenyl-4H-1,2,4-triazol-3-thiol. The process begins with the preparation of 4-phenyl-5-phenyl-4H-1,2,4-triazol-3-thiol from 4-methylaniline via a series of steps including hydrazinecarbothioamide formation, acylation, and cyclization . The alkylation is then performed using methyl bromoacetate in the presence of a base such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioether moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is often used for the reduction of carbonyl groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole moiety.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Similar structure but with a methoxy group instead of a phenyl group.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains an amino group, which can alter its chemical reactivity and biological activity.
N-(2-(5-Methyl-4H-1,2,4-triazol-3-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A more complex structure with additional heterocyclic rings.
特性
分子式 |
C11H11N3O2S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9(15)7-17-11-12-10(13-14-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14) |
InChIキー |
UQDLUZLOSOQAKN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CSC1=NNC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


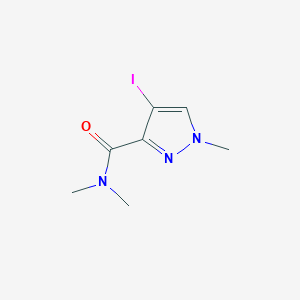
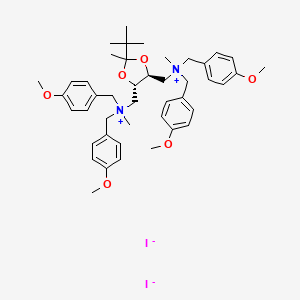
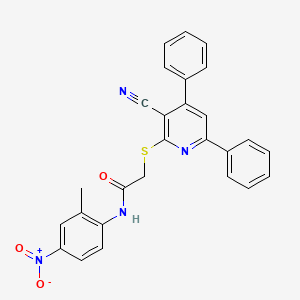


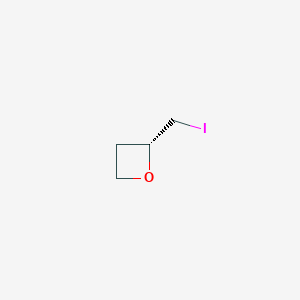

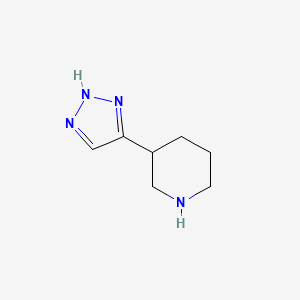

![2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11773390.png)
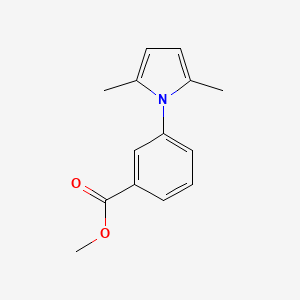
![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)
